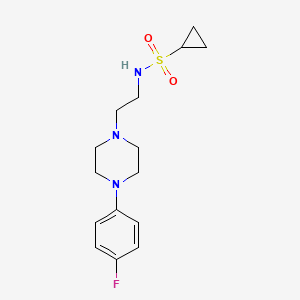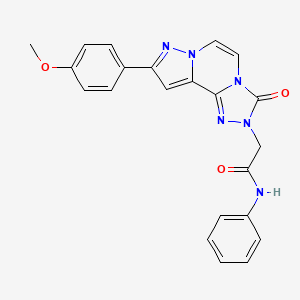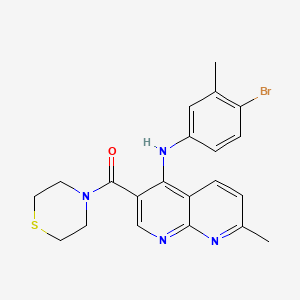
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis methodologies for compounds with similar complex structures often involve multi-step reactions, such as intramolecular rearrangement and photoinduced reactions under UV light, offering high yields and atom efficiency without the need for transition-metal catalysts or additional additives (Jing et al., 2018). Such green chemistry approaches are pivotal for synthesizing naphthyridin and thiomorpholino derivatives efficiently and sustainably.
Molecular Structure Analysis
Structural analysis and optimization of compounds akin to our subject often leverage density functional theory (DFT) calculations. These studies offer insights into equilibrium geometry, bonding features, and vibrational wave numbers, facilitating a deeper understanding of the compound's chemical behavior and potential interactions (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Compounds within this chemical family engage in various reactions, including condensation and cyclization, to form new derivatives with distinct biological activities. The intricacies of these reactions, alongside the influences of substituent groups on the molecule's reactivity and stability, are elucidated through comprehensive synthetic and docking studies, highlighting their potential in therapeutic applications (Zhang et al., 2002).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as their crystalline structure, spectroscopic characteristics, and thermal behavior, are crucial for understanding their stability and suitability for further applications. Advanced analytical techniques, including X-ray diffraction and spectroscopic analyses, reveal detailed information about the compound's structure and physical properties (Priya et al., 2019).
Scientific Research Applications
Synthesis Techniques and Photoinduced Reactions
Research on compounds with similar structural motifs, such as (2-aminophenyl)(naphthalen-2-yl)methanones, highlights advanced synthesis techniques involving photoinduced intramolecular rearrangement. These methods offer environmentally friendly alternatives to traditional synthesis pathways, emphasizing green chemistry principles due to their high atom efficiency and broad substrate scope without the need for transition-metal catalysts or additional additives (Jing et al., 2018).
Antioxidant Properties
Compounds within the same chemical family, particularly those featuring methanone groups and bromophenols, have been synthesized and evaluated for their antioxidant properties. Such research indicates these compounds' potential in scavenging free radicals and protecting against oxidative stress, which is a critical aspect of various diseases and aging processes (Çetinkaya et al., 2012).
Anticancer Activity
Naphthyridine derivatives, closely related to the target molecule, have demonstrated significant anticancer activities. For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting potential for melanoma treatment (Kong et al., 2018).
Photophysical and Electroluminescent Properties
Research into Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) highlights the potential of similar compounds in photophysical applications. These studies demonstrate how structural modifications can lead to efficient red emission and high luminous efficiency, which is crucial for developing new OLED materials (Kang et al., 2011).
Drug Development and Molecular Interaction
Safety and Hazards
properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDMKVGDBPMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)
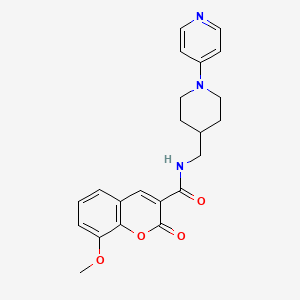
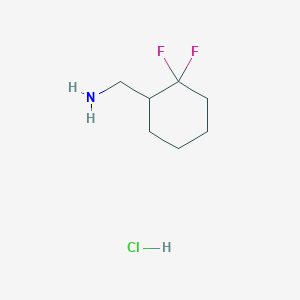
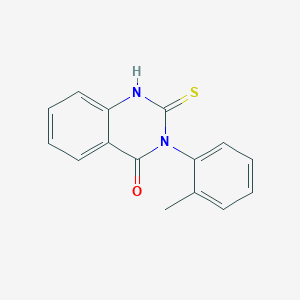
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

